

3-Isoxazolecarboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-Isoxazolecarboxylic acid

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3-Isoxazolecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of **3-Isoxazolecarboxylic acid**. This heterocyclic compound serves as a crucial building block in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.

Chemical Properties and Structure

3-Isoxazolecarboxylic acid is a white to light yellow crystalline solid. Its core structure consists of a five-membered isoxazole ring with a carboxylic acid substituent at the 3-position.

Physicochemical Data

The key physicochemical properties of **3-Isoxazolecarboxylic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	Isoxazole-3-carboxylic acid	[1]
CAS Number	3209-71-0	[1][2]
Molecular Formula	C ₄ H ₃ NO ₃	[1][2]
Molecular Weight	113.07 g/mol	[1][2]
Melting Point	149 °C	[3]
Boiling Point (Predicted)	321.2 ± 15.0 °C	[3][4]
pKa (Predicted)	3.39 ± 0.10	[3]
Appearance	Light yellow solid	[5]
Solubility	Springly soluble in water.	N/A

Structural Identifiers

Identifier	Value	Source(s)
SMILES	<chem>O=C(O)c1cnoc1</chem>	[3]
InChI	InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)	[3]
InChIKey	UXYRXGFUANQKTA-UHFFFAOYSA-N	[3]

Experimental Protocols

Synthesis of 3-Isoxazolecarboxylic Acid and Derivatives

Several synthetic routes to **3-isoxazolecarboxylic acid** and its derivatives have been reported. A general and regioselective method involves the cycloaddition of a nitrile oxide with an alkyne. One common precursor for the parent compound is ethyl propiolate.

Experimental Protocol: Synthesis of **3-Isoxazolecarboxylic Acid** from Ethyl Propiolate (General Procedure)

This protocol is a generalized representation of a common synthetic approach.

- **Generation of Nitrile Oxide:** A suitable precursor, such as an aldoxime, is treated with an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) to generate the nitrile oxide in situ.
- **Cycloaddition:** Ethyl propiolate is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the [3+2] cycloaddition.
- **Hydrolysis:** The resulting ethyl 3-isoxazolecarboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or THF).
- **Acidification and Isolation:** After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated **3-isoxazolecarboxylic acid** is then collected by filtration, washed with cold water, and dried under vacuum.

A patent describes a high-regioselectivity synthesis of 3-substituted-4-isoxazolecarboxylic acids starting from 3-substituted-3-oxopropionates[6]. Another approach involves the reaction of propargylic alcohols with N-iodosuccinimide and N-tert-butyl hydroxylamine hydrochloride[7].

Analytical Characterization

The characterization of **3-isoxazolecarboxylic acid** and its derivatives is typically performed using standard analytical techniques.

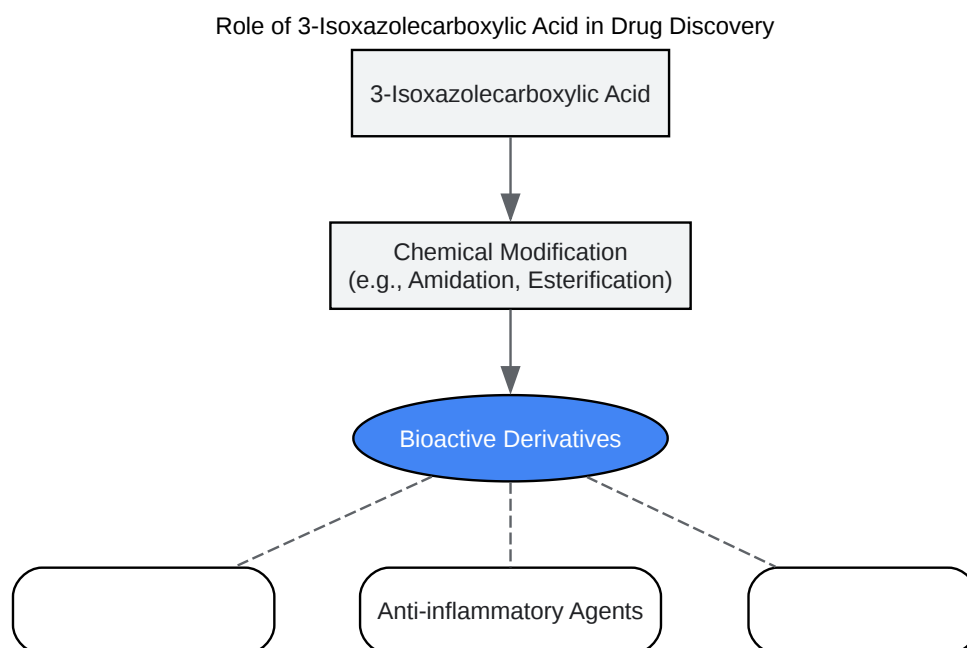
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the structure of the isoxazole ring and the position of the substituents.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic functional groups, such as the C=O of the carboxylic acid and the C=N and N-O bonds of the isoxazole ring. The O-H stretch of the carboxylic acid will appear as a broad band, and the C=O stretch will be observed in the region of 1710-1760 cm^{-1} [8].

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Biological Significance and Applications

While **3-isoxazolecarboxylic acid** itself is primarily a building block, its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities.

Diagram of **3-Isoxazolecarboxylic Acid** as a Scaffold for Bioactive Molecules



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Caption: A diagram illustrating the central role of **3-Isoxazolecarboxylic acid** as a scaffold in the synthesis of various bioactive derivatives.

Derivatives of **3-isoxazolecarboxylic acid** have been shown to exhibit a variety of pharmacological effects, including:

- **Antitubercular Activity:** Ester derivatives of **3-isoxazolecarboxylic acid** have shown potent activity against *Mycobacterium tuberculosis*.
- **Anti-inflammatory and Analgesic Effects:** Carboxamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents[9]. Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes[10].
- **Anticancer Properties:** Certain isoxazole derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of enzymes like topoisomerase and histone deacetylase[11].
- **Enzyme Inhibition:** Derivatives have been synthesized as inhibitors of various enzymes, such as xanthine oxidase and bacterial serine acetyltransferase[12][13].

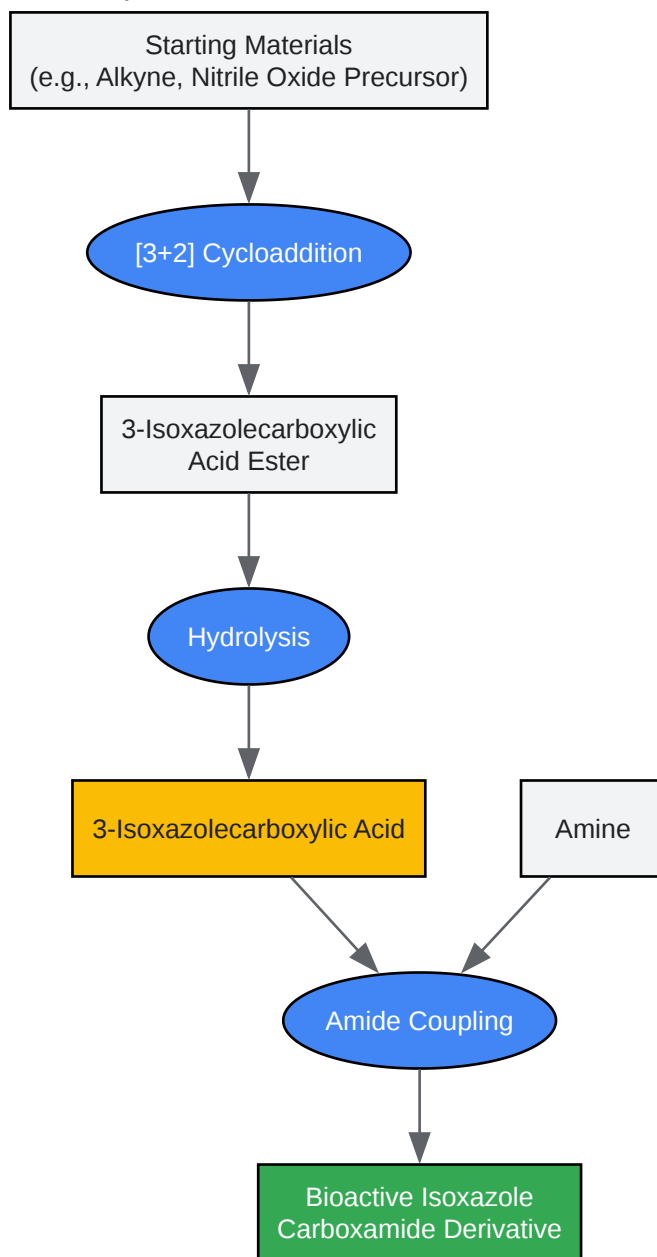
The mechanism of action for these derivatives is diverse and depends on the specific substitutions on the isoxazole ring and the nature of the appended functional groups[11][14].

Synthesis and Reactivity Workflow

The synthesis of functionalized isoxazoles often follows a convergent strategy where the core isoxazole ring is first constructed and then further modified. The following workflow illustrates a general approach to synthesizing bioactive isoxazole carboxamides.

General Synthetic Workflow for Bioactive Isoxazole Carboxamides

General Synthetic Workflow for Isoxazole Carboxamides



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Caption: A flowchart outlining the key steps in the synthesis of bioactive isoxazole carboxamide derivatives from simple starting materials.

This guide provides a foundational understanding of **3-isoxazolecarboxylic acid** for professionals in the fields of chemical research and drug development. The versatility of this scaffold continues to make it an attractive starting point for the discovery of novel therapeutic agents.

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